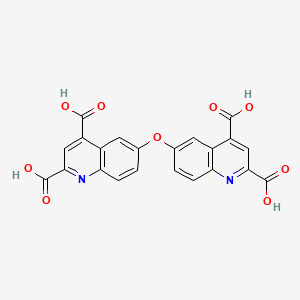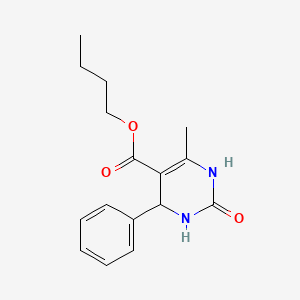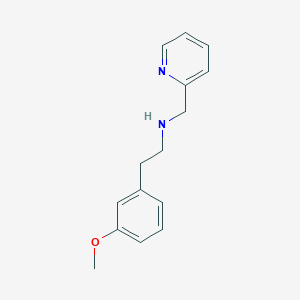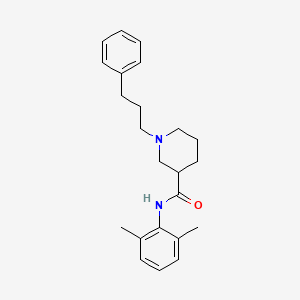
6,6'-oxydi(2,4-quinolinedicarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'6,6'-oxydi(2,4-quinolinedicarboxylic acid)' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly known as 'ODQA' and is a derivative of quinoline-2,4-dicarboxylic acid. ODQA is a versatile compound with a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of ODQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. ODQA has been found to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses and cell proliferation.
Biochemical and Physiological Effects:
ODQA has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. ODQA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ODQA has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ODQA is its versatility. The compound can be easily synthesized in the lab and has a wide range of potential applications. However, one limitation of ODQA is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving ODQA. One area of interest is the development of ODQA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of ODQA and to identify potential targets for drug development. Finally, research is needed to improve the solubility of ODQA, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of ODQA involves the reaction of quinoline-2,4-dicarboxylic acid with phosphorus oxychloride in the presence of a catalyst. The reaction results in the formation of ODQA in high yield. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
ODQA has been extensively studied for its potential applications in various fields of research. The compound has shown promising results in the field of cancer research, as it has been found to inhibit the growth of cancer cells. ODQA has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
6-(2,4-dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)13-7-17(21(29)30)23-15-3-1-9(5-11(13)15)33-10-2-4-16-12(6-10)14(20(27)28)8-18(24-16)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJOVYNQBHFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(C=C4C(=O)O)C(=O)O)C(=CC(=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)


![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)
